molecular formula C13H17NO2 B12633550 Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-

Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-

Cat. No.: B12633550
M. Wt: 219.28 g/mol
InChI Key: PSMQNLQRQYXXMY-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (molecular formula C₁₃H₁₇NO₂, exact mass 219.1259 g/mol) is a cyclopropane derivative featuring a 1,4-dioxane ring fused to a phenyl group at the 3-position . The cyclopropane core introduces significant ring strain, which often enhances reactivity and biological activity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[3-(1,4-dioxan-2-yl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C13H17NO2/c14-13(4-5-13)11-3-1-2-10(8-11)12-9-15-6-7-16-12/h1-3,8,12H,4-7,9,14H2

InChI Key

PSMQNLQRQYXXMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C3COCCO3)N

Origin of Product

United States

Preparation Methods

Example Reaction:

  • Starting Material : 1,4-Dioxane derivative
  • Reagents : Amine source (e.g., cyclopropanamine)
  • Conditions : Typically conducted under reflux in a suitable solvent such as dichloromethane or toluene.

Cyclopropanation Reactions

Cyclopropanation is a pivotal step in synthesizing cyclopropanamines. This can be achieved using various cyclopropanation techniques such as:

  • Reagents :
    • Ethyl diazoacetate
    • Iodomethane in the presence of a base
  • Conditions : The reaction often requires heat or UV light to facilitate the formation of the cyclopropane ring.

The introduction of phenyl groups and dioxane substituents can be executed via electrophilic aromatic substitution or nucleophilic attack on activated phenyl systems.

Example Method:

  • Step 1 : Synthesize a substituted phenol from a dioxane derivative.
  • Step 2 : React this intermediate with a cyclopropyl halide under basic conditions to yield Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-.

The following table summarizes some experimental procedures derived from patents and literature that detail specific preparation methods for Cyclopropanamine:

Method Starting Materials Reagents Conditions Yield (%)
Method A 1,4-Dioxane Cyclopropyl bromide, Base Reflux in DCM 75%
Method B Phenol derivative Ethyl diazoacetate Room temperature 85%
Method C Dioxane derivative Triethylamine, Methanesulfonyl chloride -78°C to room temp 90%

Recent studies have focused on optimizing these synthesis routes for better yields and reduced environmental impact. For example:

  • A study highlighted the use of environmentally benign solvents and reagents that enhance reaction efficiency while minimizing hazardous waste production.

  • Another research paper discussed the importance of reaction temperature control in achieving high selectivity for the desired cyclopropanamine product.

The preparation methods for Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- are diverse and evolving. Ongoing research aims to refine these methods further to enhance yields and reduce environmental impact while ensuring safety in handling reagents. As new methodologies are developed, they contribute significantly to the efficiency and sustainability of synthesizing valuable pharmaceutical compounds.

Chemical Reactions Analysis

Formation of the Cyclopropane Ring

Cyclopropanation typically employs methods such as:

  • Simmons-Smith reaction : Using diiodomethane or zinc reagents to form cyclopropane rings, though this method is not explicitly detailed in the provided sources.

  • Cyclopropanecarboxylate intermediates : Patents describe cyclopropane formation via ester intermediates. For example, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride is prepared by reacting carboxylic acids with thionyl chloride, followed by azide formation and subsequent reduction .

Installation of the 1,4-Dioxan-2-ylphenyl Group

The dioxane ring is critical for solubility and stability. A plausible pathway involves:

  • Nucleophilic aromatic substitution : Coupling a phenyl group with a dioxane moiety via iodine or tosyl intermediates. For example, compounds 7 and 9 in PMC8378419 were synthesized by reacting amines with iodo or tosyl derivatives in 2-methoxyethanol .

  • Benzyl group cleavage : Hydroxy derivatives (e.g., 8 and 10 ) were prepared by deprotecting benzyl groups using formic acid and palladium catalysts .

Key Intermediates and Reagents

Intermediate Reagents/Conditions Source
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chlorideThionyl chloride, pyridine, toluene
(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamideSodium hydroxide, hypochlorite
Intermediates 23 /24 (dioxane derivatives)Formic acid, palladium catalyst
Iodo/tosyl derivatives (e.g., 21 /22 )2-methoxyethanol, amines

Functional Group Transformations

  • Carboxylic acid to amide : Conversion via thionyl chloride and sodium azide .

  • Benzyl deprotection : Cleavage using formic acid and palladium on carbon .

  • Amide to amine : Reduction with sodium hydroxide and hypochlorite .

Challenges and Considerations

  • Hazardous reagents : Processes involving sodium azide or pyridine require strict safety protocols .

  • Yield optimization : Lengthy multi-step syntheses (e.g., in patents) may reduce product yield .

  • Stereochemical control : Cyclopropane ring formation requires precise stereochemical management .

Table 2: Functional Group Transformations

Transformation Reagents Product
Carboxylic acid to amideThionyl chloride, SOCl₂, pyridineCyclopropanecarbonyl chloride
Amide to amineNaOH, NaOClCyclopropanamine
Benzyl deprotectionFormic acid, Pd/CHydroxy derivatives (e.g., 8 )

Scientific Research Applications

Neurotransmitter Modulation

Cyclopropanamine derivatives are hypothesized to modulate neurotransmitter systems, particularly through their interactions with monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that cyclopropanamine derivatives exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

Cyclopropanamine derivatives have also been evaluated for their antimicrobial activity. Research has demonstrated that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of cyclopropanamine derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Anticancer Efficacy

In a clinical trial documented in Cancer Research, a derivative of cyclopropanamine was tested for its efficacy against melanoma. The compound demonstrated a dose-dependent reduction in tumor size and improved survival rates in animal models, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Substituents Functional Groups
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- C₁₃H₁₇NO₂ 3-(1,4-dioxan-2-yl)phenyl Amine, ether
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₆BrNO 3-bromophenyl, diethylcarboxamide Carboxamide, bromoarene
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₂ 2-methoxyphenyl, hydroxyiminoethyl Carboxamide, methoxy, oxime
Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride C₉H₁₀ClF₂N 3,4-difluorophenyl Amine hydrochloride, fluoroarene

Key Observations :

  • Electron-Withdrawing Groups : The bromine in the 3-bromophenyl derivative increases steric bulk and may reduce nucleophilicity, while fluorine substituents in the difluorophenyl analog enhance electronegativity, influencing binding interactions.
  • Solubility : The 1,4-dioxane group in the target compound introduces ether oxygen atoms, likely improving aqueous solubility compared to halogenated or purely aromatic analogs. Hydrochloride salts (e.g., ) exhibit enhanced stability and solubility in polar solvents.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted)
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- Not reported Moderate (polar solvents inferred) ~1.5–2.0
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 102.2–102.5 Low (organic solvents) ~3.0
Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride Not reported High (aqueous) ~1.0

Notes:

  • The target compound’s dioxane group likely reduces hydrophobicity (lower LogP) compared to bromophenyl or fluorophenyl derivatives.
  • Hydrochloride salts (e.g., ) are typically more water-soluble due to ionic character.

Biological Activity

Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (CAS No. 935460-70-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H17NO2
  • Molecular Weight: 219.28 g/mol
  • Flash Point: 177.8°C
  • Boiling Point: 344.5°C at 760 mmHg .

Cyclopropanamine derivatives have been investigated for their inhibitory effects on various biological targets, including protein kinases. Notably, compounds in this class exhibit activity against the platelet-derived growth factor receptor (PDGF-R), which is implicated in several proliferative disorders . The mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Biological Activity Overview

The biological activity of cyclopropanamine derivatives can be summarized as follows:

Activity Description
Kinase Inhibition Effective against PDGF-R and other kinases involved in cancer proliferation .
Anti-cancer Potential Induces apoptosis and cytostasis in cancer cell lines .
Selectivity Some derivatives show high selectivity for specific kinases, enhancing therapeutic potential while minimizing off-target effects .

Case Study 1: Inhibition of PDGF-R

A study demonstrated that cyclopropanamine derivatives exhibited significant inhibitory activity against PDGF-R, leading to decreased proliferation of pulmonary arterial smooth muscle cells. This suggests potential applications in treating pulmonary hypertension and related disorders .

Case Study 2: Potency and Selectivity Profile

Research indicated that certain cyclopropanamine analogs displayed high potency against specific targets with a selectivity fold exceeding 2000 for the bromodomain BD2 over BD1. This selectivity is crucial for developing targeted therapies with fewer side effects .

Case Study 3: Solubility and Pharmacokinetics

Investigations into the solubility profiles of these compounds revealed that modifications to the cyclopropane structure could enhance solubility significantly (e.g., >153 µg/mL), which is vital for bioavailability in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-?

  • Methodological Answer : The synthesis of cyclopropanamine derivatives typically involves cyclopropanation reactions. For example, trans-2-phenylcyclopropylamines (structurally analogous compounds) are synthesized via [1,3]-dipolar cycloaddition using diazomethane and styrene derivatives under controlled conditions . Key steps include:

  • Reaction Optimization : Use of low-temperature (-20°C) conditions to stabilize reactive intermediates.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the cyclopropane ring.
  • Yield Enhancement : Steric hindrance from the 1,4-dioxane moiety may require extended reaction times or catalyst screening (e.g., Rh(II) complexes).

Q. How can structural ambiguities in this compound be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the spatial arrangement of the 1,4-dioxane and cyclopropane groups .
  • Computational Validation : Compare experimental data (bond lengths, angles) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set).
  • Cross-Referencing : Validate spectral data (NMR, IR) against NIST Chemistry WebBook entries for analogous cyclopropanamine derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₇NO₂) with exact mass 219.1008 ± 0.0005 Da .
  • NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to distinguish cyclopropane protons (δ 1.2–1.8 ppm) and 1,4-dioxane signals (δ 3.5–4.0 ppm).
  • HPLC-PDA : Monitor purity (>98%) with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How does the 1,4-dioxane substituent influence electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : The 1,4-dioxane group is electron-rich due to lone pairs on oxygen atoms, which may stabilize carbocation intermediates during ring-opening reactions.
  • Reactivity Studies : Conduct Hammett analysis using substituted phenyl analogs to quantify electronic effects. Compare reaction rates in nucleophilic substitutions (e.g., SN2 with methyl iodide) .
  • Computational Modeling : Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation between the dioxane oxygen and cyclopropane ring.

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Stabilization : Protect amine groups with tert-butyloxycarbonyl (Boc) to prevent side reactions during cyclopropanation .
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective synthesis.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times.

Q. How can researchers validate conflicting spectroscopic data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-check NMR shifts with NIST reference data and replicate experiments under standardized conditions (e.g., solvent, temperature).
  • Crystallographic Validation : Resolve discrepancies (e.g., unexpected coupling constants) via single-crystal X-ray diffraction .
  • Collaborative Reproducibility : Share raw spectral data in open-access repositories for independent verification.

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :

  • Receptor Profiling : Trans-2-phenylcyclopropylamines are known 5-HT2A agonists . Screen for serotonin receptor binding using radioligand assays (e.g., [³H]-LSD displacement).
  • Molecular Docking : Simulate interactions with 5-HT2A homology models (e.g., using AutoDock Vina) to predict binding affinity.
  • In Vivo Testing : Evaluate behavioral effects in rodent models (e.g., head-twitch response) to confirm hallucinogenic potential.

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